3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Medicinal Chemistry Parallel Synthesis Kinase Inhibitors

3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 1782374-30-4) is a heterocyclic building block within the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold in kinase inhibitor drug discovery. This compound possesses a unique combination of three substituents: a bromine at position 3 for cross-coupling reactions, a methyl group at position 6 that modulates lipophilicity and metabolic stability, and a carboxylic acid at position 2 that enables amide bond formation or salt preparation.

Molecular Formula C8H6BrN3O2
Molecular Weight 256.06 g/mol
Cat. No. B7647061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Molecular FormulaC8H6BrN3O2
Molecular Weight256.06 g/mol
Structural Identifiers
SMILESCC1=CN2C(=C(C(=N2)C(=O)O)Br)N=C1
InChIInChI=1S/C8H6BrN3O2/c1-4-2-10-7-5(9)6(8(13)14)11-12(7)3-4/h2-3H,1H3,(H,13,14)
InChIKeyNRUBFKQPDDLQLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid: A Dual-Reactive Scaffold for Kinase-Targeted Library Synthesis


3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 1782374-30-4) is a heterocyclic building block within the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold in kinase inhibitor drug discovery [1]. This compound possesses a unique combination of three substituents: a bromine at position 3 for cross-coupling reactions, a methyl group at position 6 that modulates lipophilicity and metabolic stability, and a carboxylic acid at position 2 that enables amide bond formation or salt preparation [2]. This combination makes it a versatile intermediate for constructing diverse screening libraries targeting ATP-binding pockets.

Why 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid Cannot Be Replaced by Common Analogs


The pyrazolo[1,5-a]pyrimidine scaffold is highly sensitive to substitution pattern, with different regioisomers exhibiting divergent reactivity and biological profiles [1]. For example, moving the bromine from position 3 to position 6 fundamentally alters the electronic environment of the ring system, impacting both cross-coupling reactivity and target binding [2]. The simultaneous presence of a C2 carboxylic acid and a C3 bromine creates a specific vector geometry that is not replicated in other commercially available analogs, making direct substitution impossible without compromising synthetic strategy or final compound properties.

Quantitative Differentiation Evidence for 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid


Unique Dual-Reactive Handle: Simultaneous C3-Br and C2-COOH for Orthogonal Derivatization

Among commercially available pyrazolo[1,5-a]pyrimidine-2-carboxylic acid derivatives, the target compound uniquely combines a C3-bromine for Pd-catalyzed cross-coupling with a C2-carboxylic acid for amide coupling. This dual reactivity enables sequential diversification without protecting group manipulation. In contrast, the des-bromo analog 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 889939-98-4) lacks the aryl halide handle, while 3-bromo analogs without the 6-methyl group have different electronic properties affecting cross-coupling efficiency [1].

Medicinal Chemistry Parallel Synthesis Kinase Inhibitors

Enhanced Lipophilicity (XLogP3) Relative to Non-Methylated Analogs

The 6-methyl substituent on the target compound increases lipophilicity compared to non-methylated analogs, which can be advantageous for membrane permeability. The target compound has a predicted XLogP3 of 1.2, while the des-methyl analog 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid has a predicted XLogP3 of approximately 0.8 [1]. This 0.4 log unit difference represents a ~2.5-fold increase in partition coefficient.

Physicochemical Properties Drug-likeness Permeability

Optimized Topological Polar Surface Area (TPSA) for Oral Bioavailability Relative to Heavier Analogs

The target compound has a TPSA of 67.5 Ų, which falls within the favorable range for oral bioavailability (typically <140 Ų for good absorption). In comparison, larger aryl-substituted analogs such as 6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid have larger TPSA and molecular weight, which can negatively impact absorption [1]. The 3-bromo-6-methyl substitution pattern maintains low TPSA while providing a reactive handle, achieving a favorable balance of reactivity and drug-like properties.

Drug Design Oral Bioavailability Physicochemical Properties

High Purity Specification (≥95%) Ensuring Reproducible Cross-Coupling Performance

The target compound is commercially available with a standard purity specification of 95% [1]. This is critical for Pd-catalyzed cross-coupling reactions, where halogenated impurities or debrominated byproducts can poison catalysts or lead to irreproducible yields. In contrast, analogs like 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid are sometimes listed only as custom synthesis items without guaranteed purity .

Chemical Purity Cross-Coupling Reproducibility

Optimal Use Cases for 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid Based on Evidence


Kinase-Focused Fragment Library Synthesis via Iterative C3 and C2 Derivatization

The compound's dual orthogonal reactive sites (C3-Br and C2-COOH) make it ideal for constructing kinase-focused fragment libraries. A typical workflow involves first exploiting the C2-carboxylic acid for amide coupling with diverse amines to generate an initial library, followed by Suzuki-Miyaura cross-coupling at the C3 position to introduce aryl or heteroaryl diversity. This sequential approach, enabled by the unique substitution pattern, maximizes chemical space exploration around the pyrazolo[1,5-a]pyrimidine core, a validated hinge-binding motif for kinases such as CK2, CDK2, and KDR [1] [2].

Lead Optimization Programs Requiring Balanced Lipophilicity (XLogP3 1.2)

For CNS or cellular-active kinase inhibitor programs, the moderate lipophilicity (XLogP3 = 1.2) of the target compound, conferred by the 6-methyl group, provides a starting point that balances solubility and permeability. This is superior to using the des-methyl analog (XLogP3 ≈ 0.8) which may have insufficient membrane penetration, or highly lipophilic diaryl analogs that risk poor solubility and off-target binding [1].

Bromine-Directed Late-Stage Functionalization for Radiolabeling or Affinity Probe Synthesis

The C3-bromine serves not only as a cross-coupling handle but also as a potential site for late-stage functionalization via halogen-metal exchange, enabling introduction of tritium, carbon-14, or fluorophores for pharmacokinetic studies or target engagement assays. This application leverages the specific position of the bromine adjacent to the carboxylic acid, which can stabilize organometallic intermediates, a feature not available in C6-bromo isomers [1].

Quote Request

Request a Quote for 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.